GC Retention Index Differentiation: (3-Methylbutylidene)cyclopentane (RI 1003) Versus Ethylidenecyclopentane (RI 763–776) on Squalane
The target compound exhibits a normal alkane retention index (RI) of 1003 on a squalane non-polar capillary column under a custom temperature program, as reported by Chen (2008) and compiled by the NIST Mass Spectrometry Data Center [1]. In contrast, the shorter-chain analog ethylidenecyclopentane (C7H12, MW 96.17) shows isothermal Kovats RIs ranging from 763 to 776 on the same stationary phase (squalane) across 50–100 °C, a difference of approximately 230 retention index units [2]. This large RI gap reflects the substantial increase in carbon number and alkyl chain branching in the target compound and provides a system-independent metric for unambiguous GC identification when multiple alkylidenecyclopentanes may co-elute in complex mixtures such as tobacco smoke condensates or petrochemical fractions.
| Evidence Dimension | Gas chromatographic retention index (Kovats RI, non-polar column) |
|---|---|
| Target Compound Data | RI = 1003 (Squalane, capillary column, custom temperature program) |
| Comparator Or Baseline | Ethylidenecyclopentane (CAS 2146-37-4): RI = 763 (50 °C), 770 (70 °C), 776 (100 °C), 772 (80 °C) on Squalane, isothermal |
| Quantified Difference | ΔRI ≈ 227–240 units (target elutes significantly later than ethylidenecyclopentane) |
| Conditions | Target: Squalane capillary column, custom temperature program (Chen, 2008). Comparator: Squalane, 100 m × 0.25 mm capillary, isothermal at 50–100 °C (Bajus et al., 1979; Dielmann et al., 1974). Both datasets from NIST WebBook. |
Why This Matters
A retention index difference of >200 units ensures baseline chromatographic separation, making the target compound a viable reference standard for method validation in GC-MS analysis of C10 hydrocarbon isomers.
- [1] Chen, H.-F. Quantitative prediction of gas chromatography retention indices with support vector machines, radial basis neural networks and multiple linear regression. Anal. Chim. Acta, 2008, 609, 1, 24-36. DOI: 10.1016/j.aca.2008.01.003. Data compiled in NIST Chemistry WebBook, Cyclopentane, (3-methylbutylidene)-, Normal alkane RI, non-polar column, custom temperature program. I = 1003. View Source
- [2] Bajus, M.; Veselý, V.; Leclercq, P.A.; Rijks, J.A. (1979) and Dielmann, G.; Schwengers, D.; Schomburg, G. (1974). Data compiled in NIST Chemistry WebBook, Cyclopentane, ethylidene-, Kovats' RI, non-polar column, isothermal. I values: 763 (27 °C), 766.9 (50 °C), 770.3 (70 °C), 776 (100 °C), 772 (80 °C) on Squalane. View Source
